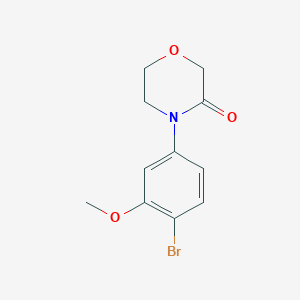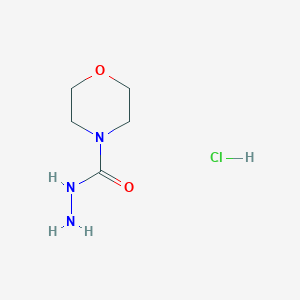
Morpholine-4-carbohydrazidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine-4-carbohydrazidehydrochloride is a chemical compound that features both amine and ether functional groups It is a derivative of morpholine, a six-membered heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Morpholine-4-carbohydrazidehydrochloride can be synthesized through a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The process typically involves the following steps:
Coupling Reaction: Amino alcohols react with α-haloacid chlorides to form intermediate compounds.
Cyclization: The intermediate compounds undergo cyclization to form morpholine derivatives.
Reduction: The cyclized products are then reduced to yield the final compound.
Industrial Production Methods
Industrial production of morpholine and its derivatives, including this compound, often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine-4-carbohydrazidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different morpholine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted morpholine derivatives, which can have different functional groups attached to the morpholine ring .
Applications De Recherche Scientifique
Morpholine-4-carbohydrazidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of morpholine-4-carbohydrazidehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, morpholine derivatives have been shown to inhibit fungal enzymes, disrupting fungal sterol synthesis and leading to the accumulation of toxic intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to morpholine-4-carbohydrazidehydrochloride include:
Morpholine: The parent compound, which is widely used in various applications.
Morpholine-4-carboxylic acid: Another derivative with different functional groups.
Morpholine-4-sulfonic acid: A sulfonated derivative with unique properties.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C5H12ClN3O2 |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
morpholine-4-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C5H11N3O2.ClH/c6-7-5(9)8-1-3-10-4-2-8;/h1-4,6H2,(H,7,9);1H |
Clé InChI |
GQYZNNYLKWRYTH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


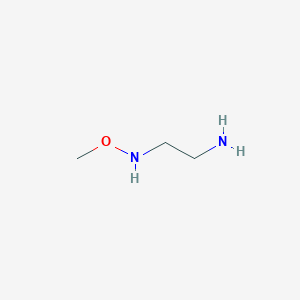
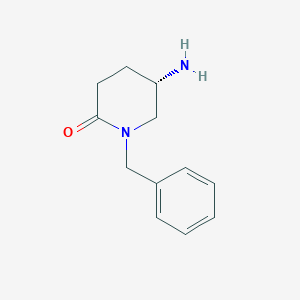
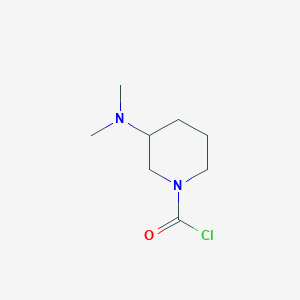
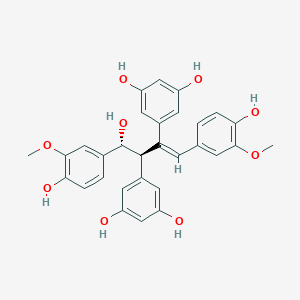
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B13062976.png)


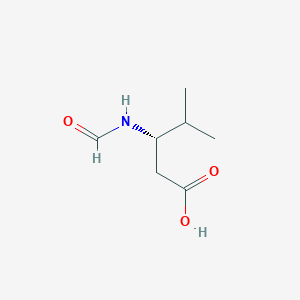
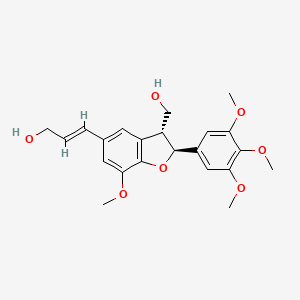

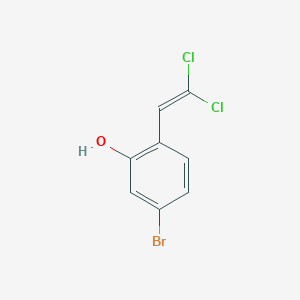
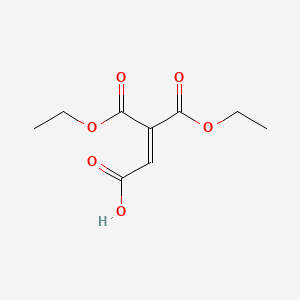
![2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B13063032.png)
